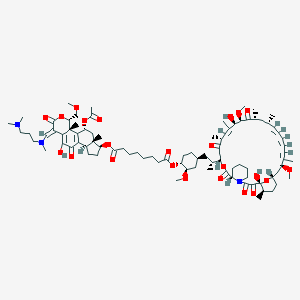
5-Methoxy-6-methyl-2-aminoindane hydrochloride
Vue d'ensemble
Description
5-Methoxy-6-methyl-2-aminoindane (MMAI) is a novel psychoactive aminoindane derivative . It exerts a euphoric, alcohol-like tipsy experience and reduces the desire to consume alcoholic beverages .
Molecular Structure Analysis
The molecular formula of MMAI is C11H16ClNO . The InChI representation isInChI=1S/C11H15NO.ClH/c1-7-3-8-4-10 (12)5-9 (8)6-11 (7)13-2;/h3,6,10H,4-5,12H2,1-2H3;1H . The Canonical SMILES representation is CC1=CC2=C (CC (C2)N)C=C1OC.Cl . Physical And Chemical Properties Analysis
The molecular weight of MMAI is 213.70 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 213.0920418 g/mol .Applications De Recherche Scientifique
Pharmacological Research and Drug Discrimination
5-Methoxy-6-methyl-2-aminoindane (MMAI) has been studied for its pharmacological properties, particularly in relation to serotonin release. Research indicates that MMAI is a nonneurotoxic, highly selective neuronal serotonin (5-HT) releasing agent. Studies using drug discrimination methods have shown that MMAI produces distinct discriminative cues, suggesting its unique pharmacological profile. It has been observed that MMAI lacks amphetamine-like and LSD-like discriminative stimulus effects, indicating it is neither a psychostimulant nor a hallucinogen. These studies highlight MMAI's potential for further exploration in pharmacology and neuroscience (Marona-Lewicka & Nichols, 1998), (Marona-Lewicka & Nichols, 1994).
Metabolism Studies
Research has also been conducted on the metabolism of MMAI in rats. These studies have identified various metabolic pathways and metabolites, shedding light on how MMAI is processed in the body. Such research is crucial for understanding the pharmacokinetics and potential therapeutic applications of MMAI (Žídková et al., 2017).
Chemical Stability and Reactivity
The chemical stability and reactivity of MMAI and related compounds have been studied. This research is important for the development of new drugs and for understanding the potential risks and benefits of MMAI derivatives in medical applications (Herzig et al., 2006).
Interaction with Monoamine Transporters and Receptors
Further studies have explored MMAI's interaction with plasma membrane monoamine transporters and receptors. This research is crucial for understanding the compound's mechanism of action in the brain and its potential effects on neurological processes and diseases (Halberstadt et al., 2019).
Safety And Hazards
MMAI poses greater risks to physical and mental health than previously recognized . Its serotonergic toxicity is likely exacerbated by group housing conditions . Acute single oral administration of MMAI to rats, at a dose level of 10 mg/kg was well tolerated, while rats receiving 100 mg/kg MMAI displayed transient adverse clinical signs .
Orientations Futures
Propriétés
IUPAC Name |
5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-7-3-8-4-10(12)5-9(8)6-11(7)13-2;/h3,6,10H,4-5,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKSAQFCDDGFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(C2)N)C=C1OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043062 | |
| Record name | 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-6-methyl-2-aminoindane hydrochloride | |
CAS RN |
132980-17-7 | |
| Record name | 5-Methoxy-6-methyl-2-aminoindane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132980177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXY-6-METHYL-2-AMINOINDANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6844ZR3CH8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)
